molecular formula C20H24FN3O3 B5299946 N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Cat. No. B5299946
M. Wt: 373.4 g/mol
InChI Key: WFLIMOYKDAFZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, commonly known as DF-MDBP, is a synthetic compound belonging to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of DF-MDBP is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. DF-MDBP is thought to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
DF-MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an improvement in mood and a reduction in anxiety and depression. DF-MDBP has also been shown to enhance cognitive function and improve memory. Additionally, DF-MDBP has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DF-MDBP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it an ideal compound for research. However, DF-MDBP is not widely available, and its use is restricted due to its potential for abuse.

Future Directions

There are several future directions for research on DF-MDBP. One area of interest is its potential use as a treatment for drug addiction. DF-MDBP has been shown to reduce drug-seeking behavior in animal models, and further research could lead to the development of a new treatment for addiction. Another area of interest is its potential use as a cognitive enhancer. DF-MDBP has been shown to improve memory and cognitive function, and further research could lead to the development of new treatments for cognitive impairment. Finally, research on the neuroprotective effects of DF-MDBP could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
DF-MDBP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential use in the treatment of neurological disorders, cognitive enhancement, and drug addiction. DF-MDBP has a range of biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain. It has several advantages for lab experiments, but its use is restricted due to its potential for abuse. Further research on DF-MDBP could lead to the development of new treatments for a range of conditions, including addiction, cognitive impairment, and neurodegenerative diseases.

Synthesis Methods

DF-MDBP can be synthesized by a multi-step process involving the reaction of 4-fluorobenzyl chloride with N-(3,4-dimethoxyphenyl) piperazine in the presence of a base. The resulting intermediate is then treated with carboxylic acid to form DF-MDBP.

Scientific Research Applications

DF-MDBP has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. DF-MDBP has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-26-18-8-7-17(13-19(18)27-2)22-20(25)24-11-9-23(10-12-24)14-15-3-5-16(21)6-4-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLIMOYKDAFZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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